4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid
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Overview
Description
4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid is a complex organic compound that belongs to the quinoline family of heterocyclic compounds It is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Methyl and p-Tolyl Groups: The methyl and p-tolyl groups can be introduced through Friedel-Crafts alkylation reactions, where an alkyl halide reacts with the quinoline core in the presence of a Lewis acid catalyst.
Carboxylation: The carboxyl group can be introduced through a carboxylation reaction, where the quinoline derivative is treated with carbon dioxide under high pressure and temperature.
Amidation: The final step involves the amidation of the carboxylated quinoline derivative with 4-aminobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the quinoline core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(p-tolyl)quinoline-4-carboxylic acid
- 2-Methylquinoline-4-carboxylic acid
- 4-Morpholin-4-yl-2-(p-tolyl)quinoline
Uniqueness
4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid is unique due to the presence of both the quinoline core and the benzoic acid moiety, which confer distinct chemical and biological properties. The combination of these structural features enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-[[3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-15-7-9-17(10-8-15)23-16(2)22(20-5-3-4-6-21(20)27-23)24(28)26-19-13-11-18(12-14-19)25(29)30/h3-14H,1-2H3,(H,26,28)(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTDCTSQYSPBLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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